molecular formula C9H17NO2 B13172883 5-(Oxan-3-yl)pyrrolidin-3-ol

5-(Oxan-3-yl)pyrrolidin-3-ol

Cat. No.: B13172883
M. Wt: 171.24 g/mol
InChI Key: LBTXLKFGHXHZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Oxan-3-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with an oxan-3-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-3-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One classical method for preparing five-membered heterocycles like pyrrolidine derivatives is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin) . The regio- and stereoselectivity of the reaction are influenced by the choice of dipole and dipolarophile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The oxan-3-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of an alcohol or amine.

Scientific Research Applications

5-(Oxan-3-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.

    Industry: It may be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(Oxan-3-yl)pyrrolidin-3-ol involves its interaction with molecular targets and pathways in biological systems. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Oxan-3-yl)pyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

5-(oxan-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H17NO2/c11-8-4-9(10-5-8)7-2-1-3-12-6-7/h7-11H,1-6H2

InChI Key

LBTXLKFGHXHZMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2CC(CN2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.